
1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile is a complex organic compound characterized by the presence of a pyrrolidine ring, a phenylethyl group, and two nitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylethanol with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of 1-(2-oxo-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile.
Reduction: Formation of 1-(2-amino-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile.
Substitution: Formation of various substituted phenylethyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group and nitrile groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
1-(2-Hydroxy-2-phenylethyl)pyrrolidine: Similar structure but with different substitution patterns.
1-(2-Phenylethyl)pyrrolidine: Lacks the hydroxyl and nitrile groups, leading to different chemical properties.
Pyrrolidine-2,5-diones: Compounds with similar ring structures but different functional groups.
Uniqueness: 1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct reactivity and potential for diverse applications. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
111998-66-4 |
|---|---|
Fórmula molecular |
C14H15N3O |
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
1-(2-hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile |
InChI |
InChI=1S/C14H15N3O/c15-8-12-6-7-13(9-16)17(12)14(10-18)11-4-2-1-3-5-11/h1-5,12-14,18H,6-7,10H2 |
Clave InChI |
CUITTYHXYPJQGG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1C#N)C(CO)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


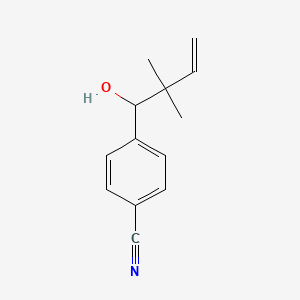

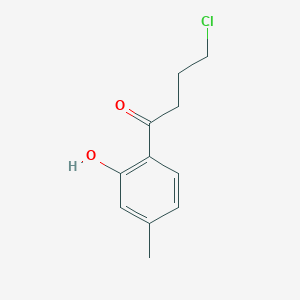

![1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione](/img/structure/B14318975.png)

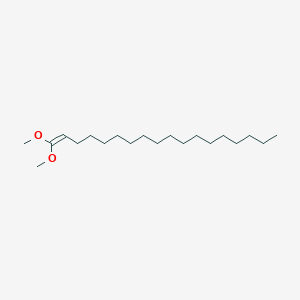
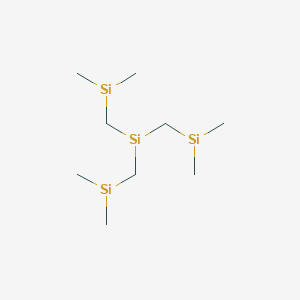
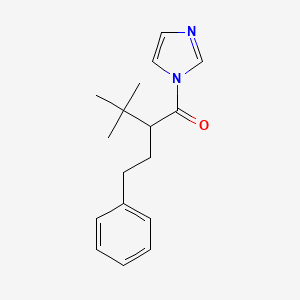
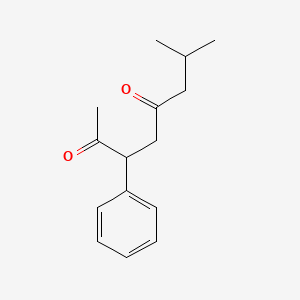
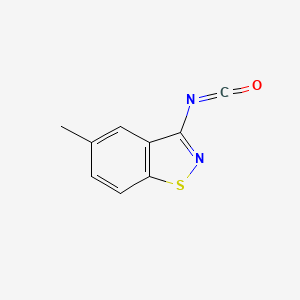
![Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-](/img/structure/B14319008.png)
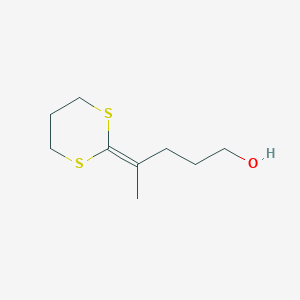
phosphanium bromide](/img/structure/B14319013.png)
